(R)-2-(4-Chlorophenyl)piperidine
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Overview
Description
®-2-(4-Chlorophenyl)piperidine is a chiral compound that features a piperidine ring substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Chlorophenyl)piperidine typically involves the reaction of 4-chlorobenzaldehyde with piperidine under specific conditions. One common method includes the use of a chiral catalyst to ensure the formation of the desired enantiomer. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of ®-2-(4-Chlorophenyl)piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Chlorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkylated piperidines or substituted aromatic compounds.
Scientific Research Applications
®-2-(4-Chlorophenyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs for neurological disorders.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of ®-2-(4-Chlorophenyl)piperidine involves its interaction with specific molecular targets. It may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular activity and physiological responses .
Comparison with Similar Compounds
Similar Compounds
®-3-(4-Chlorophenyl)piperidine: Another chiral piperidine derivative with similar structural features.
1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine: A compound with a similar piperidine core but different substituents.
Uniqueness
®-2-(4-Chlorophenyl)piperidine is unique due to its specific substitution pattern and chiral nature.
Biological Activity
(R)-2-(4-Chlorophenyl)piperidine, also known as this compound hydrochloride, is a compound of significant interest in the field of medicinal chemistry, particularly for its potential therapeutic applications in treating various neurological and psychiatric disorders. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula : C11H14ClN
- Molecular Weight : 232.15 g/mol
- CAS Number : 37656-37-4
The compound features a piperidine ring with a chlorophenyl group at the second carbon position. Its structural uniqueness allows it to interact selectively with neurotransmitter systems, making it a candidate for drug development targeting conditions such as depression, anxiety, and schizophrenia .
Synthesis
The synthesis of this compound typically involves:
- Electrophilic Substitution : Reaction of piperidine with 4-chlorobenzaldehyde under controlled conditions.
- Hydrochloride Formation : This enhances solubility in aqueous solutions, facilitating biological assays.
The compound primarily acts on neurotransmitter receptors:
- Dopamine D2 Receptors : Modulates dopaminergic activity, which is crucial in mood regulation.
- Serotonin 5-HT Receptors : Influences serotonergic pathways, potentially alleviating symptoms of depression and anxiety.
- Histamine H3 Receptors : Acts as an antagonist or inverse agonist, promoting wakefulness and enhancing cognitive functions by increasing neurotransmitter release .
Neuropharmacological Effects
Research indicates that this compound has significant effects on neurotransmitter systems:
- Dopaminergic Activity : It shows promise in modulating dopamine levels, which can be beneficial in treating schizophrenia and other mood disorders.
- Serotonergic Activity : Its interaction with serotonin receptors suggests potential antidepressant properties .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals variations in biological activity:
Compound Name | Molecular Formula | CAS Number | Key Differences |
---|---|---|---|
2-(3-Chlorophenyl)piperidine hydrochloride | C11H14ClN | 37656-37-4 | Different chlorophenyl substitution pattern |
2-(2-Chlorophenyl)piperidine hydrochloride | C11H14ClN | 37656-37-5 | Variation in chlorophenyl position |
(R)-2-(2,4-Dichlorophenyl)piperidine | C11H14Cl_2N | 1213093-23-2 | Contains two chlorine substituents |
(S)-2-(3,4-Dichlorophenyl)piperidine | C11H14Cl_2N | 1391448-39-7 | Enantiomeric form with different pharmacological effects |
These compounds highlight the importance of specific substitutions on biological activity and therapeutic potential .
Case Studies and Research Findings
Properties
Molecular Formula |
C11H14ClN |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
(2R)-2-(4-chlorophenyl)piperidine |
InChI |
InChI=1S/C11H14ClN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2/t11-/m1/s1 |
InChI Key |
XENUPRVORZDBJW-LLVKDONJSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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